N-benzyl-2-methylpropan-2-amine;hydrochloride N-benzyl-2-methylpropan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492759
InChI: InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
SMILES:
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol

N-benzyl-2-methylpropan-2-amine;hydrochloride

CAS No.:

Cat. No.: VC16492759

Molecular Formula: C11H18ClN

Molecular Weight: 199.72 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-methylpropan-2-amine;hydrochloride -

Specification

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
IUPAC Name N-benzyl-2-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Standard InChI Key YGVJSKQNZUYONI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-benzyl-2-methylpropan-2-amine hydrochloride, reflecting its benzyl group bonded to a tertiary amine nitrogen and a tert-butyl moiety. Common synonyms include N-benzyl-tert-butylamine hydrochloride and N-(1,1-dimethylethyl)benzenemethanamine hydrochloride . The CAS registry number 18354-85-3 is associated with its hydrochloride form, while the free base corresponds to CAS 3378-72-1 .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₆ClN, with a calculated molecular weight of 185.69 g/mol . The structure comprises a benzyl group (C₆H₅CH₂) attached to a nitrogen atom, which is further bonded to a 2-methylpropan-2-amine (tert-butyl) group, with a hydrochloride counterion stabilizing the amine (Figure 1).

Table 1: Key Identifiers of N-Benzyl-2-Methylpropan-2-Amine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClN
Molecular Weight185.69 g/mol
CAS (Hydrochloride)18354-85-3
CAS (Free Base)3378-72-1
SMILESCC(C)(C)NCC1=CC=CC=C1.Cl

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for related compounds suggest characteristic peaks. For instance, the free base analog exhibits a singlet at δ 1.20 ppm (9H, tert-butyl) and a multiplet at δ 7.30–7.40 ppm (5H, aromatic) in 1H^1H NMR . The hydrochloride form likely shows similar patterns with downfield shifts due to protonation of the amine.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-benzyl-2-methylpropan-2-amine hydrochloride typically involves alkylation of benzylamine with tert-butyl halides or reductive amination of benzaldehyde with tert-butylamine, followed by hydrochloric acid treatment. A patent-pending method for analogous compounds (e.g., N-benzylhydroxylamine hydrochloride) employs hydrogen peroxide oxidation in the presence of sodium tungstate, achieving yields exceeding 85% .

Key Reaction Steps:

  • Alkylation: Benzylamine reacts with tert-butyl bromide in a polar aprotic solvent (e.g., THF) at 0–5°C to form the tertiary amine.

  • Acidification: The free base is treated with concentrated HCl to precipitate the hydrochloride salt.

  • Purification: Recrystallization from methanol/MTBE mixtures enhances purity to >98% .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield
Temperature0–5°C (alkylation)85–92%
CatalystSodium tungstate dihydrate
Solvent SystemMethanol/MTBE

Scalability and Industrial Feasibility

Large-scale production (e.g., 50L reactor batches) demonstrates scalability, with process yields of 73–92% under controlled conditions . Critical factors include maintaining low temperatures during exothermic steps and using stoichiometric excess of tert-butyl halides to minimize byproducts.

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar solvents such as methanol, ethanol, and water, with limited solubility in non-polar solvents like hexane. Its hydrochloride form exhibits enhanced stability compared to the free base, which is prone to oxidation under ambient conditions .

Thermal Properties

Differential Scanning Calorimetry (DSC) of analogous hydrochlorides reveals melting points in the range of 180–200°C, with decomposition occurring above 250°C .

Applications in Chemical Research

Pharmaceutical Intermediates

The tert-butyl group’s steric bulk makes this compound valuable in drug design, particularly for modulating pharmacokinetic properties. It serves as a precursor in synthesizing kinase inhibitors and neurotransmitter analogs .

Catalysis and Organic Synthesis

As a chiral amine, it participates in asymmetric catalysis, enabling enantioselective C–C bond formations. Recent studies highlight its utility in Pictet-Spengler reactions for indole alkaloid synthesis .

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